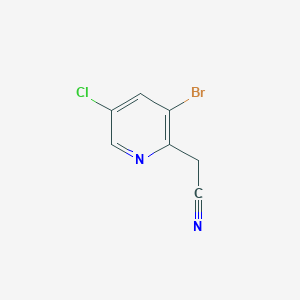
2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4BrClN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and chlorine substituents on the pyridine ring, as well as a nitrile group attached to the acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridineacetonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmacological agent or a precursor in drug synthesis.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the nitrile group allows it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-5-chloropyridin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(3-Chloropyridin-2-yl)acetonitrile: Lacks the bromine substituent.
2-(3-Bromo-5-chloropyridin-2-yl)morpholine: Contains a morpholine ring instead of the acetonitrile moiety.
Uniqueness
2-(3-Bromo-5-chloropyridin-2-yl)acetonitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups on the pyridine ring. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H4BrClN2 |
|---|---|
Peso molecular |
231.48 g/mol |
Nombre IUPAC |
2-(3-bromo-5-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-11-7(6)1-2-10/h3-4H,1H2 |
Clave InChI |
BLZGWMXXXYMNDR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


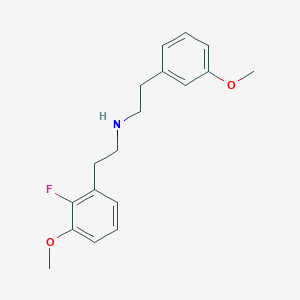
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
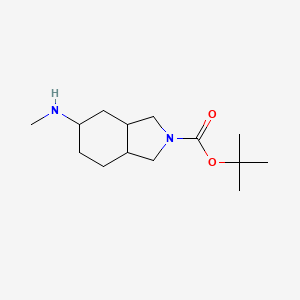

![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)

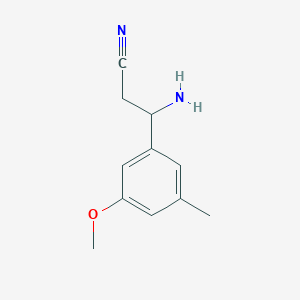
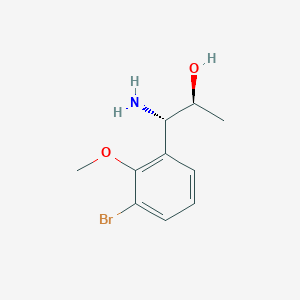
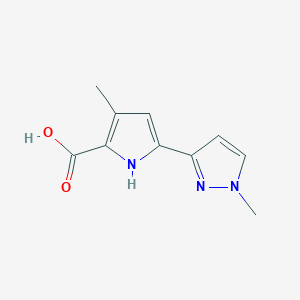
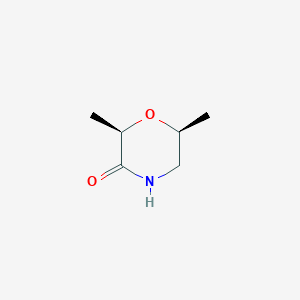
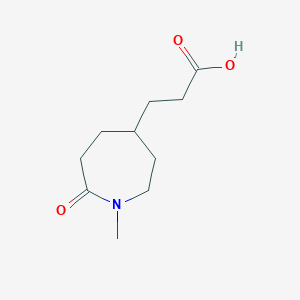
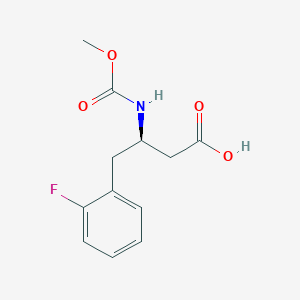
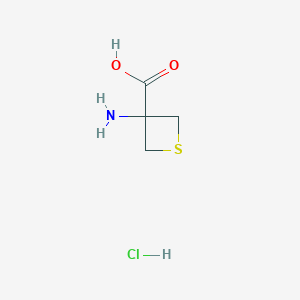
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
